5-Fluoroorotic acid methyl ester

Descripción general

Descripción

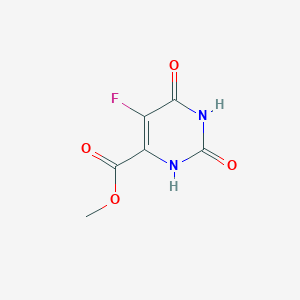

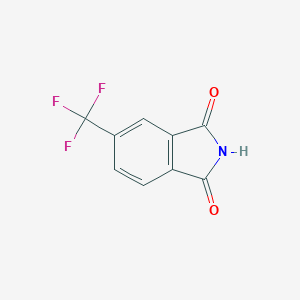

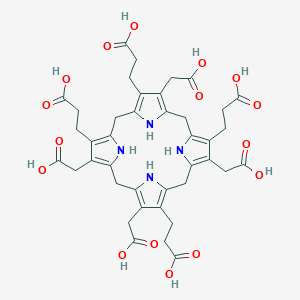

5-Fluoroorotic acid methyl ester is a fluorinated derivative of the pyrimidine precursor orotic acid . It is used in yeast genetics to select for the absence of the URA3 gene, which encodes the enzyme for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite .

Synthesis Analysis

The synthesis of methyl-5-fluoroorotate has been described in various studies . One study reported that methyl-5-fluoroorotate and 5-fluoroorotic acid behaved identically with respect to lethal toxic dose and optimal dose in the therapy of early and late L1210 leukemia in mice . Methyl-5-fluoroorotate is neither a substrate for nor an inhibitor of yeast orotidylic acid pyrophosphorylase .Molecular Structure Analysis

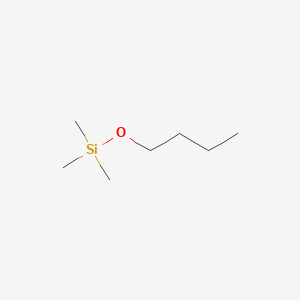

The molecular formula of 5-Fluoroorotic acid methyl ester is C6H5FN2O4 . The structure of the compound includes a fluoropyrimidine ring .Physical And Chemical Properties Analysis

The molecular weight of 5-Fluoroorotic acid methyl ester is 174.09 g/mol . More detailed physical and chemical properties may be found in specific databases or literature .Aplicaciones Científicas De Investigación

Synthesis of Bicyclic Systems

The compound is used in the synthesis of pyrimido[5,4-d]pyrimidine-2,4,6,8(3 H,7 H)-tetraones, a type of bicyclic system . This synthetic route involves alkylation with n-butyl iodide in the presence of sodium hydride .

Anticancer Research

Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate and 5-fluoroorotic acid have been studied for their potential in cancer treatment . They have been found to behave identically with respect to lethal toxic dose and optimal dose in the therapy of early and late L1210 leukemia in mice .

Protein Kinase Inhibition

Pyrimidine derivatives, including this compound, have shown promise as protein kinase inhibitors for cancer treatment . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

DNA Interaction

Studies have indicated that the compound interacts with DNA by electrostatic binding . This interaction could potentially be leveraged in various biological and medical applications.

Synthesis of Uracil Derivatives

The compound is used in the synthesis of uracil derivatives, which exhibit a broad spectrum of activity and have been used as antitumor, antibacterial, and antiviral drugs .

Cell Entry Studies

Research has indicated that methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate enters cells and produces a higher intracellular concentration of the free acid than the free acid itself is capable of establishing . This property could be useful in drug delivery research.

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRPGESTLCRKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941866 | |

| Record name | Methyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroorotic acid methyl ester | |

CAS RN |

1996-54-9 | |

| Record name | Orotic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)

![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)